molecular formula C14H16N2O2S B2761852 Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 886499-53-2

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2761852
CAS No.: 886499-53-2
M. Wt: 276.35
InChI Key: YYIWASNJZQPRHB-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole derivative characterized by a 4-methylphenyl-substituted amino group at the 2-position of the thiazole ring and an ethyl acetate moiety at the 4-position. Its synthesis involves refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol, followed by substitution with 4-methylphenyl groups .

Properties

IUPAC Name

ethyl 2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-12-9-19-14(16-12)15-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIWASNJZQPRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 4-methylphenylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methylphenylamine attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The target compound’s structural analogs differ primarily in the substituents attached to the thiazole’s 2-amino group:

Compound Name Substituent on 2-Amino Group Key Structural Feature Reference
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate 4-Methylphenyl Electron-donating methyl group
Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate 2-Furoyl Heterocyclic furan ring
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonyl Electron-withdrawing sulfonyl group
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate 4-Morpholinosulfonylbenzoyl Bulky sulfonamide with morpholine moiety
Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Phenyl (direct attachment) Aromatic ring without amino linkage

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group (electron-donating) may enhance nucleophilicity at the amino group, whereas sulfonyl or furoyl substituents (electron-withdrawing) reduce reactivity .
  • Steric Effects: Bulky groups like morpholinosulfonylbenzoyl (molecular weight: 326.385 g/mol) hinder molecular packing, affecting solubility and crystallinity .

Enzyme Inhibition and Cytotoxicity

Data from urease inhibition assays and cytotoxicity studies highlight substituent-dependent bioactivity:

Compound % Urease Inhibition IC50 (µM) % Hemolysis Reference
This compound 72% 18.5 12%
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate 65% 22.1 18%
Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate 58% 35.4 25%

Key Findings :

  • The 4-methylphenyl analog exhibits superior urease inhibition (72% vs. 58–65%) and lower cytotoxicity (% hemolysis = 12% vs. 18–25%), suggesting that electron-donating groups enhance target affinity while reducing membrane disruption .

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Reference
This compound 290.35* N/A N/A
Ethyl {2-[(3-nitrophenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate 371.39 1.532 550.6
Ethyl 2-[2-(phenyl)-1,3-thiazol-4-yl]acetate 263.31 N/A N/A

Notes:

  • Nitro-substituted analogs (e.g., 371.39 g/mol) exhibit higher density and boiling points due to polar sulfonyl/nitro groups enhancing intermolecular forces .

Key Routes for Thiazole Derivatives

  • Target Compound: Reflux of ethyl 2-(2-amino-thiazol-4-yl)acetate with 4-methylphenyl reagents .
  • Aryl-Substituted Analogs: Condensation of benzothioamides with ethyl 4-bromo-3-oxobutanoate .
  • Sulfonamide Derivatives: Sulfonation of the amino group using sulfonyl chlorides .

Yield and Purity :

  • Most compounds report >95% purity via spectral data (1H NMR, IR) and elemental analysis .

Biological Activity

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H20_{20}N2_2O3_3S
  • Molecular Weight : 368.45 g/mol
  • CAS Number : 168127-32-0
  • Density : 1.241 g/cm³
  • Boiling Point : 530.6 °C
  • Flash Point : 274.7 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring structure allows for interactions with various enzymes, potentially inhibiting their activity.
  • Nucleic Acid Synthesis Interference : The compound may disrupt the synthesis of nucleic acids, affecting cellular replication and function.
  • Protein Interaction : It may bind to proteins involved in critical biological pathways, modulating their function.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results in:

  • Antibacterial Activity : Studies demonstrated that this compound has comparable antibacterial efficacy to standard antibiotics such as norfloxacin .
  • Antifungal Properties : It has been investigated for its potential antifungal effects, contributing to its profile as a broad-spectrum antimicrobial agent.

Antitumor Potential

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity : this compound has been tested against various cancer cell lines, showing significant cytotoxic effects with IC50_{50} values in the low micromolar range .
  • Mechanism Insights : The presence of the thiazole ring and phenyl substituents enhances its interaction with cancer-related proteins, potentially leading to apoptosis in tumor cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
MDPI Study (2022)Identified this compound as having significant antitumor activity in Jurkat and HT29 cell lines .
Antibacterial StudyShowed comparable effectiveness to standard antibiotics against various bacterial strains .
Structure Activity Relationship (SAR) AnalysisRevealed that electron-donating groups enhance cytotoxicity; modifications to the phenyl ring improve activity .

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